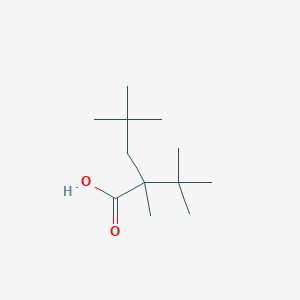![molecular formula C26H25N3O5 B12005733 [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate CAS No. 765303-61-5](/img/structure/B12005733.png)
[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the systematic name 2-ethoxy-4-[(E)-({[(4-ethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate benzoic acid esters . It features an intriguing structure, combining aromatic rings, ester groups, and hydrazine-like moieties. The compound’s molecular formula is C₂₇H₂₅Cl₂N₃O₆ .
準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, we can outline a plausible route:
Hydrazinolysis: Start with the reaction of 4-ethoxybenzoyl hydrazine with 2,4-dichlorobenzoyl chloride to form the hydrazide intermediate.
Acetylation: Next, acetylate the hydrazide using acetic anhydride or acetyl chloride.
Condensation: The key step involves condensation of the acetylated hydrazide with 2-methylbenzoyl chloride, leading to the formation of the target compound.
Industrial Production: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity and specialized applications.
化学反応の分析
Reactivity:
Oxidation: The compound contains electron-rich aromatic rings, making it susceptible to oxidation reactions.
Substitution: The hydrazine-like moiety may undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (e.g., using hydrazine) could yield the corresponding hydrazine derivative.
Hydrazinolysis: Hydrazine hydrate, acetic anhydride, and a suitable solvent (e.g., ethanol).
Condensation: Pyridine or triethylamine as base, and a nonpolar solvent (e.g., dichloromethane).
Major Products: The major product is the title compound itself.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for designing novel ligands or catalysts.
Biology: Potential bioactive properties due to its unique structure.
Medicine: Investigated for antitumor or antimicrobial activity.
Industry: Limited applications, but its reactivity may inspire new materials.
作用機序
The compound’s mechanism likely involves interactions with cellular targets, possibly through covalent binding or modulation of enzymatic activity. Further research is needed to elucidate specific pathways.
類似化合物との比較
While direct analogs are scarce, we can compare it to [4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate . The unique hydrazine-like moiety sets it apart from other benzoates.
特性
CAS番号 |
765303-61-5 |
|---|---|
分子式 |
C26H25N3O5 |
分子量 |
459.5 g/mol |
IUPAC名 |
[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C26H25N3O5/c1-3-33-21-14-10-20(11-15-21)25(31)27-17-24(30)29-28-16-19-8-12-22(13-9-19)34-26(32)23-7-5-4-6-18(23)2/h4-16H,3,17H2,1-2H3,(H,27,31)(H,29,30)/b28-16+ |
InChIキー |
TVJPQIRLXLOOTI-LQKURTRISA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)



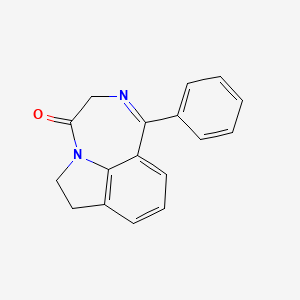
![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)
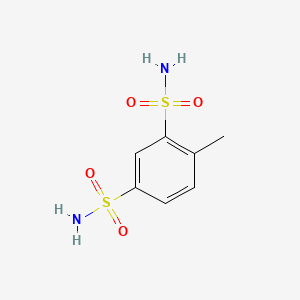
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
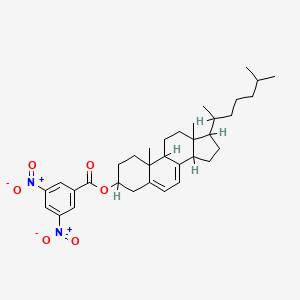
![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
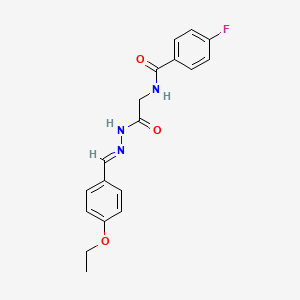

![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
